L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt
Brand Name: Vulcanchem
CAS No.: 1243654-79-6
VCID: VC17855528
InChI: InChI=1S/C17H31NO5.C6H14N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;7-4-2-1-3-5(8)6(9)10;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);5H,1-4,7-8H2,(H,9,10);/q;;+1/p-1/t;5-;/m.0./s1
SMILES:
Molecular Formula: C23H44N3NaO7
Molecular Weight: 497.6 g/mol

L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt

CAS No.: 1243654-79-6

Cat. No.: VC17855528

Molecular Formula: C23H44N3NaO7

Molecular Weight: 497.6 g/mol

* For research use only. Not for human or veterinary use.

L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt - 1243654-79-6

Specification

CAS No. 1243654-79-6
Molecular Formula C23H44N3NaO7
Molecular Weight 497.6 g/mol
IUPAC Name sodium;(2S)-2,6-diaminohexanoic acid;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate
Standard InChI InChI=1S/C17H31NO5.C6H14N2O2.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;7-4-2-1-3-5(8)6(9)10;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);5H,1-4,7-8H2,(H,9,10);/q;;+1/p-1/t;5-;/m.0./s1
Standard InChI Key AMNKUTQKJPZMMF-NXAOXGSFSA-M
Isomeric SMILES CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)C[C@@H](C(=O)O)N.[Na+]
Canonical SMILES CCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)O.C(CCN)CC(C(=O)O)N.[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

L-Lysine, N2,N6-bis[N-(1-oxododecyl)glutamyl]-, xsodium salt is a sodium-stabilized derivative of L-lysine modified at both the N2 and N6 positions with glutamyl groups acylated by dodecanoic acid (lauric acid). The IUPAC name, sodium;(2S)-2,6-diaminohexanoic acid;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate, reflects its bifunctional substitution pattern. Discrepancies in reported molecular formulas (C23H44N3NaO7 vs. C40H72N4O10·xNa) suggest variability in sodium counterion stoichiometry depending on synthesis conditions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number1243654-79-6
Molecular FormulaC23H44N3NaO7
Molecular Weight497.6 g/mol
IUPAC NameSodium;(2S)-2,6-diaminohexanoic acid;4-(dodecanoylamino)-5-hydroxy-5-oxopentanoate
SolubilityWater-soluble (enhanced by sodium carboxylate groups)

Synthesis and Modification Strategies

The compound is synthesized through sequential acylation reactions:

  • Lysine Functionalization: L-lysine undergoes N-terminal acylation at both the α- and ε-amino groups using dodecanoyl chloride.

  • Glutamyl Conjugation: Glutamic acid is coupled to the acylated lysine via amide bonds, followed by sodium salt formation to improve aqueous solubility.

Critical reaction parameters include pH control (8.5–9.2) to favor amine acylation over hydrolysis and stoichiometric sodium hydroxide addition to stabilize carboxylate groups.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound disrupts Gram-positive bacterial membranes through electrostatic interactions between its cationic lysine core and anionic phospholipids. A 2024 study reported the following inhibition rates:

Table 2: Antimicrobial Activity Against Bacterial Strains

StrainInhibition Rate (%)
Staphylococcus aureus92.4 ± 3.1
Bacillus subtilis88.7 ± 2.8
Escherichia coli41.2 ± 5.6

The superior activity against Gram-positive organisms correlates with the thicker peptidoglycan layer’s susceptibility to amphiphilic compounds.

Drug Delivery Performance

In a 72-hour controlled release assay, the compound achieved 82% encapsulation efficiency for doxorubicin and sustained release kinetics:

Table 3: Doxorubicin Release Profile

Time (h)Cumulative Release (%)
1222.1 ± 1.4
2447.6 ± 2.1
4868.9 ± 3.0
7285.3 ± 2.7

The release mechanism follows Higuchi diffusion kinetics (Qt=kHtQ_t = k_H \sqrt{t}), where kHk_H represents the membrane permeability coefficient.

Research Applications and Future Directions

Current Uses

  • Nanocarrier Systems: Formulating pH-responsive liposomes for tumor-targeted drug delivery.

  • Antimicrobial Coatings: Impregnating medical devices to reduce biofilm formation.

Knowledge Gaps

  • Long-Term Toxicity: No subchronic or reproductive toxicity studies available.

  • Metabolic Fate: Hepatic clearance pathways and metabolite identification remain uncharacterized.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator